molecular formula C10H19ClN4O B15133760 1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine CAS No. 1431965-89-7

1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine

Katalognummer: B15133760
CAS-Nummer: 1431965-89-7
Molekulargewicht: 246.74 g/mol
InChI-Schlüssel: ZSPHPYKJOBPTOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine is a synthetic organic compound that belongs to the class of pyrazole derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the ethyl group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a base.

    Attachment of the tetrahydrofuran-2-ylmethyl group: This step involves the reaction of the pyrazole derivative with tetrahydrofuran-2-ylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.

    Materials Science: Potential use in the development of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of 1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-ethyl-1H-pyrazole-3,4-diamine: Lacks the tetrahydrofuran-2-ylmethyl group.

    N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine: Lacks the ethyl group.

Uniqueness

1-ethyl-N~3~-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3,4-diamine is unique due to the presence of both the ethyl and tetrahydrofuran-2-ylmethyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Eigenschaften

CAS-Nummer

1431965-89-7

Molekularformel

C10H19ClN4O

Molekulargewicht

246.74 g/mol

IUPAC-Name

1-ethyl-3-N-(oxolan-2-ylmethyl)pyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C10H18N4O.ClH/c1-2-14-7-9(11)10(13-14)12-6-8-4-3-5-15-8;/h7-8H,2-6,11H2,1H3,(H,12,13);1H

InChI-Schlüssel

ZSPHPYKJOBPTOW-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)NCC2CCCO2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.